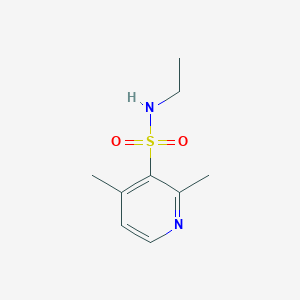

N-Ethyl-2,4-dimethylpyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Ethyl-2,4-dimethylpyridine-3-sulfonamide is an organic compound with the molecular formula C9H14N2O2S It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2,4-dimethylpyridine-3-sulfonamide typically involves the reaction of 2,4-dimethylpyridine with ethylamine and a sulfonating agent. One common method is the reaction of 2,4-dimethylpyridine with ethylamine in the presence of a sulfonyl chloride, such as chlorosulfonic acid or p-toluenesulfonyl chloride. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve the overall yield of the product .

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-2,4-dimethylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Piperidine derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-Ethyl-2,4-dimethylpyridine-3-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its sulfonamide group, which is known for its antibacterial properties.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-Ethyl-2,4-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics .

Comparison with Similar Compounds

- N-Methyl-2,4-dimethylpyridine-3-sulfonamide

- N-Propyl-2,4-dimethylpyridine-3-sulfonamide

- N-Butyl-2,4-dimethylpyridine-3-sulfonamide

Comparison: N-Ethyl-2,4-dimethylpyridine-3-sulfonamide is unique due to its specific ethyl group, which can influence its solubility, reactivity, and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of particular interest in drug development .

Biological Activity

N-Ethyl-2,4-dimethylpyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly linked to its sulfonamide functional group. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a pyridine ring with ethyl and dimethyl substitutions along with a sulfonamide group. The molecular formula is C₁₁H₁₅N₃O₂S, and it has a molecular weight of approximately 214.29 g/mol. The sulfonamide moiety is crucial for its chemical reactivity and biological interactions.

The biological activity of this compound primarily arises from the interaction of the sulfonamide group with various biological targets. This interaction typically involves:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their function. This is particularly relevant for dihydropteroate synthase, an enzyme involved in bacterial folate synthesis .

- Antimicrobial Activity : Sulfonamides are known for their broad-spectrum antimicrobial properties. They inhibit the growth of bacteria by blocking folate synthesis pathways. This compound has shown potential against various pathogens .

Biological Activities

Research highlights several key biological activities associated with this compound:

- Antimicrobial Properties : Studies indicate that compounds with sulfonamide groups exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria . The compound's structure enhances its ability to penetrate bacterial cell walls.

- Anti-inflammatory Effects : Sulfonamides have been reported to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes (COX) which play a role in inflammation .

- Anticancer Activity : Preliminary studies suggest that derivatives of sulfonamides may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds or derivatives that include the sulfonamide functionality:

- A study on new sulfonamide compounds demonstrated in vitro antimalarial and antitrypanosomal activities, indicating the potential for broader therapeutic applications beyond traditional uses .

- Another research effort focused on synthesizing hybrid compounds that combine sulfonamides with other pharmacophores, resulting in enhanced activities against specific cancer cell lines and pathogens .

Data Table: Biological Activities of this compound

| Activity Type | Target/Mechanism | Observed Effect |

|---|---|---|

| Antimicrobial | Dihydropteroate synthase inhibition | Effective against Gram-positive bacteria |

| Anti-inflammatory | COX enzyme inhibition | Reduced inflammation markers |

| Anticancer | Induction of apoptosis | Growth inhibition in cancer cell lines |

| Antimalarial | Inhibition of folate synthesis | Effective against malaria parasites |

Properties

Molecular Formula |

C9H14N2O2S |

|---|---|

Molecular Weight |

214.29 g/mol |

IUPAC Name |

N-ethyl-2,4-dimethylpyridine-3-sulfonamide |

InChI |

InChI=1S/C9H14N2O2S/c1-4-11-14(12,13)9-7(2)5-6-10-8(9)3/h5-6,11H,4H2,1-3H3 |

InChI Key |

CRTPADMHVSQDAU-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=CN=C1C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.